(3,4-difluorophenyl)(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)methanone
描述
The compound (3,4-difluorophenyl)(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)methanone is a structurally complex molecule featuring a pyrrolidine ring linked to a 3,4-dihydroisoquinoline moiety via a methanone bridge, with a 3,4-difluorophenyl substituent. The 3,4-dihydroisoquinoline scaffold is notable for enhancing blood-brain barrier permeability, making it relevant for neurotherapeutics .
属性
IUPAC Name |
(3,4-difluorophenyl)-[3-(3,4-dihydro-1H-isoquinolin-2-yl)pyrrolidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F2N2O/c21-18-6-5-15(11-19(18)22)20(25)24-10-8-17(13-24)23-9-7-14-3-1-2-4-16(14)12-23/h1-6,11,17H,7-10,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZHNZSACVOXWBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2CCC3=CC=CC=C3C2)C(=O)C4=CC(=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthetic Routes and Reaction Conditions: : The preparation of (3,4-difluorophenyl)(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)methanone typically involves multi-step organic synthesis. One of the common routes includes:
Formation of the 3,4-difluorophenyl intermediate through selective fluorination.
Preparation of the 3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl segment via cyclization reactions.
Condensation reaction between these two intermediates under controlled temperature and pressure to yield the target compound.
Industrial Production Methods: : In an industrial setting, these reactions are scaled up using continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions like temperature, solvent choice, and catalyst use are critical for efficient production.
化学反应分析
(3,4-Difluorophenyl)(3-(3,4-Dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)methanone can undergo several types of chemical reactions:
Oxidation: : The compound can be oxidized to form various fluorinated carboxylic acids under the influence of oxidizing agents like potassium permanganate.
Reduction: : Selective reduction of carbonyl groups can lead to alcohol derivatives using agents such as lithium aluminium hydride.
Substitution: : Fluorine atoms on the phenyl ring can participate in nucleophilic aromatic substitution reactions, producing a range of substituted products.
Common Reagents and Conditions: : These reactions typically involve reagents like strong acids/bases, hydride donors, and transition metal catalysts, under anhydrous conditions to prevent unwanted side reactions.
Major Products Formed
Oxidation typically forms carboxylic acids or ketones.
Reduction leads to alcohols or hydrocarbons.
Substitution produces various derivatives depending on the nucleophile used.
In Chemistry
Used as an intermediate for synthesizing more complex molecules.
Aids in understanding fluorine’s impact on aromatic ring chemistry.
In Biology and Medicine
Potential precursor for pharmacologically active molecules.
Studied for its effects on biological pathways involving neurotransmitters.
In Industry
Utilized in the development of advanced materials with specific electronic or optical properties.
作用机制
The mechanism by which (3,4-difluorophenyl)(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)methanone exerts its effects is often linked to its interaction with biological molecules:
Molecular Targets: : The compound might bind to protein receptors, enzymes, or DNA.
Pathways Involved: : Influences pathways involved in neurotransmission or cellular signaling, although the exact mechanisms can vary based on the derivative in use.
Similar Compounds
(3,4-Difluorophenyl)(3-aminopyrrolidin-1-yl)methanone
(3,4-Difluorophenyl)(3-(pyridin-2-yl)pyrrolidin-1-yl)methanone
Uniqueness: : What sets (3,4-difluorophenyl)(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)methanone apart is its specific structure that allows unique interactions in both chemical reactions and biological systems. This structure affords the compound particular steric and electronic properties that can be exploited for specific applications.
生物活性
The compound (3,4-difluorophenyl)(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)methanone is a member of a class of compounds that exhibit significant biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
- Molecular Formula : C17H18F2N2O
- Molecular Weight : 288.335 g/mol
- CAS Number : 2034526-25-3
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors involved in neuropharmacology and cancer therapy. The presence of the difluorophenyl group enhances its lipophilicity and receptor binding affinity, while the dihydroisoquinoline moiety contributes to its neuroactive properties.
1. Antitumor Activity
Research has indicated that compounds with similar structures can inhibit the phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway, which is crucial in tumor proliferation. For instance, a related compound demonstrated effective suppression of tumor growth in xenograft models at low doses, suggesting that (3,4-difluorophenyl)(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)methanone may exhibit similar antitumor effects through modulation of this pathway .
2. Neuropharmacological Effects
The dihydroisoquinoline structure is known for its neuroprotective effects. Compounds containing this moiety have been studied for their potential in treating neurodegenerative diseases by acting on neurotransmitter systems and modulating receptor activity. For example, studies on related compounds have shown they can act as antagonists at adenosine A2A receptors, which are implicated in various neurological disorders .
Case Studies
Several studies have explored the biological activity of structurally related compounds:
- Study 1 : A study on quinazoline derivatives revealed that modifications at specific positions significantly enhanced binding affinities and antagonist activities at adenosine receptors. This suggests that similar structural modifications in (3,4-difluorophenyl)(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)methanone could yield potent neuropharmacological agents .
- Study 2 : Research into the pharmacodynamics of related compounds highlighted their ability to modulate cAMP levels in cells, indicating potential for therapeutic use in conditions where cAMP signaling is disrupted .
Data Table: Biological Activities Comparison
科学研究应用
Dopamine Receptor Modulation
Research indicates that derivatives of this compound can act as positive allosteric modulators of dopamine D1 receptors. Such modulation is significant in the treatment of disorders like schizophrenia and Parkinson's disease. The compound's structure allows it to enhance receptor activity without directly activating the receptor itself, potentially leading to fewer side effects compared to traditional agonists .
NMDA Receptor Modulation
The compound has been explored for its ability to modulate NMDA receptors, which are critical for synaptic plasticity and memory function. Studies have shown that compounds similar to (3,4-difluorophenyl)(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)methanone can improve cognitive functions in animal models by enhancing NMDA receptor activity . This suggests potential applications in treating cognitive deficits associated with neurodegenerative diseases.
Inhibition of Tumor Growth
Recent studies have indicated that the compound exhibits significant anticancer properties. It has been tested against various cancer cell lines, including breast and prostate cancer cells. The mechanism involves the inhibition of key signaling pathways that promote tumor growth and survival . For instance, it has been shown to inhibit vascular endothelial growth factor (VEGF) receptor activity, which is crucial for tumor angiogenesis .
Case Studies
A notable case study involved the synthesis and evaluation of a series of compounds related to (3,4-difluorophenyl)(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)methanone. These compounds were found to induce apoptosis in cancer cells through the activation of caspase pathways. In vitro studies demonstrated that these compounds could reduce cell viability significantly in breast cancer cell lines .
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship of this compound is crucial for optimizing its efficacy and safety profile. SAR studies have revealed that modifications in the pyrrolidine ring or the fluorophenyl group can enhance biological activity while minimizing toxicity . This information is vital for guiding future drug development efforts.
Summary Table of Applications
相似化合物的比较
Comparison with Structurally Similar Compounds
Structural Analogues with Dihydroisoquinoline Moieties
The target compound shares core structural elements with several analogs:
Key Structural Differences :
- Substituent Variations : The target compound’s 3,4-difluorophenyl group contrasts with the pyrrolidin-1-yl (Compound 9) or brominated pyrimidine () groups. Fluorine atoms enhance metabolic stability and binding affinity through hydrophobic and electronic effects .
Pharmacological and Biochemical Comparisons
- Enzyme Inhibition: Compound 9 () exhibits potent BChE inhibition (IC₅₀ = 0.12 µM) and dual binding to BChE’s catalytic and peripheral sites. The target compound’s difluorophenyl group might enhance selectivity over acetylcholinesterase (AChE) due to steric and electronic effects . In contrast, CCR2 antagonist 15a () operates via receptor occupancy, highlighting the dihydroisoquinoline scaffold’s versatility across target classes .
Anti-Amyloid Activity :
- The fluorine atoms in the target compound may reduce oxidative metabolism, lowering reactive metabolite risks .
Research Findings and Implications
- Structure-Activity Relationship (SAR): The 3,4-dihydroisoquinoline core is critical for CNS penetration. Substitution at the methanone bridge (e.g., pyrrolidinyl vs. piperidinyl) modulates target selectivity . Fluorine substitution on the phenyl ring improves pharmacokinetic properties (e.g., t₁/₂, logP) compared to brominated analogs () .
- Therapeutic Potential: The target compound’s structural hybrid (BChE inhibition + anti-Aβ activity) positions it as a candidate for Alzheimer’s disease, similar to Compound 9 .
常见问题
Q. Key Considerations :
- Solvent choice (e.g., dichloromethane for acid chloride reactions, DMF for coupling steps).
- Catalysts like Pd(OAc)₂ for cross-coupling reactions .
Which spectroscopic and analytical techniques are critical for structural characterization?
Q. Basic
NMR Spectroscopy :
- ¹H/¹³C NMR : Assigns proton environments (e.g., difluorophenyl aromatic signals at δ 7.2–7.8 ppm, pyrrolidine CH₂ groups at δ 2.5–3.5 ppm) .
- 19F NMR : Confirms fluorophenyl substitution patterns (δ -110 to -120 ppm for ortho/para fluorines) .
X-ray Crystallography : Resolves stereochemistry of the pyrrolidine and dihydroisoquinoline moieties .
Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ ion at m/z 381.16) .
How can researchers resolve stereochemical uncertainties in the pyrrolidine moiety?
Q. Advanced
Chiral Chromatography : Use of chiral stationary phases (e.g., Chiralpak IA) to separate enantiomers .
NOESY Experiments : Identifies spatial proximity of protons (e.g., axial vs. equatorial positions in pyrrolidine) .
Computational Modeling : Density Functional Theory (DFT) calculates energy-minimized conformers and compares predicted vs. experimental NMR shifts .
What strategies address contradictory bioactivity data reported in literature?
Q. Advanced
Dose-Response Replication : Test the compound across a wider concentration range (e.g., 1 nM–100 µM) to identify non-linear effects .
Target Validation : Use CRISPR/Cas9 knockout models to confirm specificity for purported targets (e.g., kinase enzymes) .
Meta-Analysis : Compare studies for variables like solvent (DMSO vs. aqueous buffers) or cell line heterogeneity .
How to design structure-activity relationship (SAR) studies for this compound?
Q. Advanced
Systematic Substituent Variation :
- Replace difluorophenyl with monofluoro or trifluoromethyl groups to assess electronic effects .
- Modify the dihydroisoquinoline ring with methoxy or nitro groups to probe steric interactions .
Biological Assays :
- Enzyme Inhibition : Measure IC₅₀ values against kinases or GPCRs .
- Cellular Uptake : Use fluorescent analogs to track intracellular localization via confocal microscopy .
What are the solubility and stability profiles under physiological conditions?
Q. Basic
Solubility :
- Poor aqueous solubility (logP ~3.5); requires solubilization with 0.1% Tween-80 or cyclodextrins .
Stability :
- Degrades in acidic media (pH <4); store in anhydrous DMSO at -20°C .
- Monitor via HPLC-UV (λ=254 nm) over 24–72 hours in PBS .
How can computational methods enhance understanding of target interactions?
Q. Advanced
Molecular Docking :
- Use AutoDock Vina to predict binding poses in kinase ATP-binding pockets (e.g., PDB: 3POZ) .
Molecular Dynamics (MD) Simulations :
- Simulate ligand-protein complexes (GROMACS) to assess binding stability over 100 ns trajectories .
Free Energy Calculations :
- MM-PBSA/GBSA quantifies binding affinity changes from structural modifications .
What biological targets are associated with this compound’s structural analogs?
Q. Basic
Kinases : Analogous pyrrolidine-dihydroisoquinoline compounds inhibit ABL1 and SRC kinases (IC₅₀ = 50–200 nM) .
GPCRs : Fluorophenyl groups enhance affinity for serotonin receptors (5-HT₂A/2C) .
Epigenetic Targets : Dihydroisoquinoline derivatives modulate histone deacetylases (HDACs) .
How to optimize reaction conditions for gram-scale synthesis?
Q. Advanced
Continuous Flow Reactors : Improve yield (>80%) by controlling residence time and temperature .
Catalyst Recycling : Immobilize Pd catalysts on silica to reduce metal leaching .
In-Line Analytics : Use FTIR or Raman spectroscopy for real-time monitoring .
What experimental approaches analyze metabolic stability in vitro?
Q. Advanced
Liver Microsome Assays : Incubate with human liver microsomes (HLMs) and NADPH; quantify parent compound via LC-MS/MS .
CYP450 Inhibition Screening : Test against CYP3A4/2D6 isoforms to predict drug-drug interactions .
Reactive Metabolite Detection : Trapping with glutathione (GSH) identifies electrophilic intermediates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
